molecular formula C19H16ClFN2O2 B2553129 2-chloro-4-fluoro-N-(3-(quinolin-8-yloxy)propyl)benzamide CAS No. 1206997-29-6

2-chloro-4-fluoro-N-(3-(quinolin-8-yloxy)propyl)benzamide

Cat. No.: B2553129
CAS No.: 1206997-29-6
M. Wt: 358.8
InChI Key: WUVROHUATYAUNG-UHFFFAOYSA-N
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Description

2-chloro-4-fluoro-N-(3-(quinolin-8-yloxy)propyl)benzamide is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluoro-N-(3-(quinolin-8-yloxy)propyl)benzamide typically involves multiple steps, starting with the preparation of the quinoline moiety. One common method involves the reaction of 8-hydroxyquinoline with 3-chloropropylamine to form 3-(quinolin-8-yloxy)propylamine. This intermediate is then reacted with 2-chloro-4-fluorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-fluoro-N-(3-(quinolin-8-yloxy)propyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different quinoline derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-4-fluoro-N-(3-(quinolin-8-yloxy)propyl)benzamide is unique due to its specific substitution pattern, which may confer distinct biological activities and pharmacokinetic properties compared to other quinoline derivatives. The presence of both chloro and fluoro substituents can enhance its binding affinity to molecular targets and improve its stability.

Properties

IUPAC Name

2-chloro-4-fluoro-N-(3-quinolin-8-yloxypropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN2O2/c20-16-12-14(21)7-8-15(16)19(24)23-10-3-11-25-17-6-1-4-13-5-2-9-22-18(13)17/h1-2,4-9,12H,3,10-11H2,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUVROHUATYAUNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OCCCNC(=O)C3=C(C=C(C=C3)F)Cl)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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